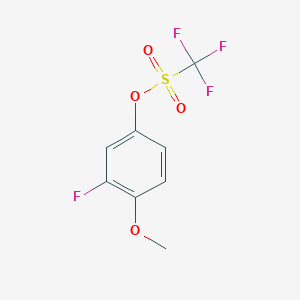![molecular formula C29H55N5O5Si3 B13441986 2',3',5'-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-N-formyl-adenosine](/img/structure/B13441986.png)
2',3',5'-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-N-formyl-adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3’,5’-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-N-formyl-adenosine is a synthetic derivative of adenosine, a nucleoside that plays a crucial role in various biological processes. This compound is characterized by the presence of three tert-butyl(dimethyl)silyl groups and a formyl group attached to the adenosine molecule. It is primarily used in research and industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,5’-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-N-formyl-adenosine involves multiple steps. The process typically begins with the protection of the hydroxyl groups of adenosine using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The formylation of the amino group is then achieved using formic acid or a formylating agent like formic anhydride .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve similar steps with optimization for yield and purity. This may include the use of automated synthesizers and purification techniques such as column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2’,3’,5’-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-N-formyl-adenosine can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxyl group under specific conditions.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The tert-butyl(dimethyl)silyl groups can be replaced with other protecting groups or functional groups
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting groups
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylated derivative, while reduction yields a hydroxymethylated derivative .
Applications De Recherche Scientifique
2’,3’,5’-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-N-formyl-adenosine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other nucleoside analogs.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes
Mécanisme D'action
The mechanism of action of 2’,3’,5’-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-N-formyl-adenosine involves its interaction with various molecular targets. The formyl group can participate in hydrogen bonding and other interactions, while the silyl groups provide steric protection and influence the compound’s solubility and stability. These properties make it a valuable tool in studying nucleoside-related processes and developing new therapeutic agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’,3’,5’-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]adenosine: Lacks the formyl group, making it less reactive in certain chemical reactions.
N6-Formyladenosine: Contains a formyl group but lacks the silyl protecting groups, affecting its stability and solubility
Uniqueness
2’,3’,5’-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-N-formyl-adenosine is unique due to the combination of silyl protecting groups and a formyl group. This combination provides a balance of stability, reactivity, and solubility, making it a versatile compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C29H55N5O5Si3 |
|---|---|
Poids moléculaire |
638.0 g/mol |
Nom IUPAC |
N-[9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]purin-6-yl]formamide |
InChI |
InChI=1S/C29H55N5O5Si3/c1-27(2,3)40(10,11)36-16-20-22(38-41(12,13)28(4,5)6)23(39-42(14,15)29(7,8)9)26(37-20)34-18-32-21-24(33-19-35)30-17-31-25(21)34/h17-20,22-23,26H,16H2,1-15H3,(H,30,31,33,35)/t20-,22-,23-,26-/m1/s1 |
Clé InChI |
RPFLCNLQRHCCAK-HUBRGWSESA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NC=O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)NC=O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


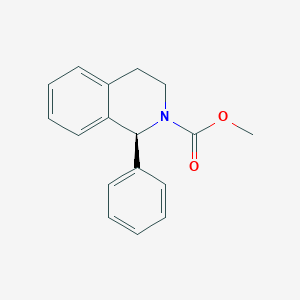
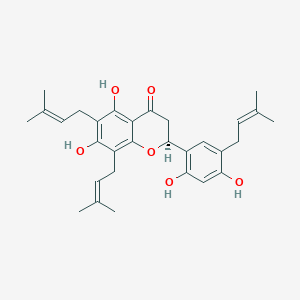
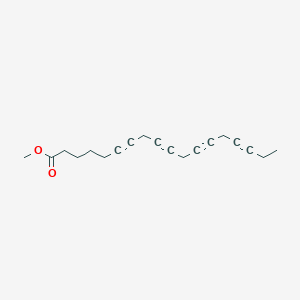
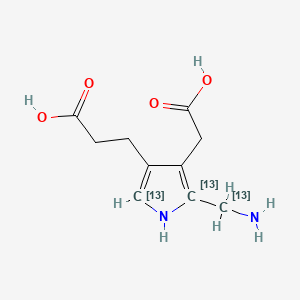
![4-(1,1-dimethylethyl)-N-[6-(ethenyloxy)-5-hydroxy[2,2'-bipyrimidin]-4-yl]-Benzenesulfonamide](/img/structure/B13441939.png)
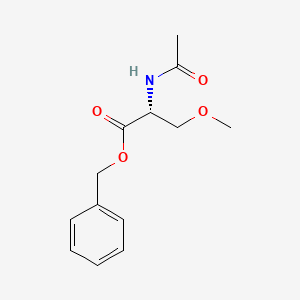

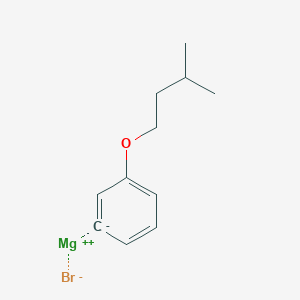
![[(Z)-(2-methyl-2-methylsulfonylpropylidene)amino] N-(trideuterio(113C)methyl)carbamate](/img/structure/B13441966.png)
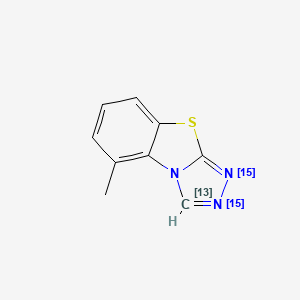
![4-[4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B13441976.png)
